molecular formula C7H7FN2 B3338817 5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 1243165-09-4

5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B3338817
CAS No.: 1243165-09-4
M. Wt: 138.14
InChI Key: GSGZHLAUWIWLQL-UHFFFAOYSA-N
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Description

5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 5-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized derivatives .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGZHLAUWIWLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

500 mg of 5-fluoro-1H-pyrrolo[2,3-b]pyridine was added to 100 mL of methanol, followed by filtration. The filtrate was subjected to a reaction using a continuous hydrogenation reactor (H-Cube (registered trademark); manufactured by ThalesNano) under the condition of CatCart (registered trademark), Raney nickel (manufactured by ThalesNano), a flow rate of 0.5 ml/min, and a pressure of'50 bar (Full H2 mode), and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (normal hexane/ethyl acetate) to obtain 247 mg of 5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

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